molecular formula C16H14N2O3 B598418 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1201324-15-3

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

货号: B598418
CAS 编号: 1201324-15-3
分子量: 282.299
InChI 键: BOZCALFGYFDDNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1201324-15-3) is a high-value chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core, a privileged structure in the design of kinase inhibitors, which is further functionalized with a 4-methoxybenzyl group at the 1-position and a carboxylic acid moiety at the 5-position, providing a versatile handle for further synthetic modification . The primary research application of this compound is as a key synthetic intermediate in the development of potential therapeutic agents. Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated in patent literature for their biological activity, particularly as checkpoint kinase 1 (CHK1) inhibitors for the treatment of cancer . The carboxylic acid functional group is crucial for constructing more complex molecules, enabling the formation of amide bonds or other derivatives that can enhance interactions with biological targets. This makes it a valuable building block for constructing compound libraries aimed at probing kinase function and developing targeted therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

属性

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-4-2-11(3-5-14)10-18-7-6-12-8-13(16(19)20)9-17-15(12)18/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCALFGYFDDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Carboxylic Acid Synthesis at Position 5

The carboxylic acid moiety is installed via two primary routes:

Ester Hydrolysis

Methyl or ethyl esters at position 5 are hydrolyzed using LiOH or NaOH in THF/water (3:1). For example, 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester undergoes complete deprotection within 4 hours at 60°C. Yields exceed 90% with minimal decarboxylation.

Direct Carboxylation

Palladium-catalyzed carbonylation of 5-bromo-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine using CO gas and methanol under 50 psi pressure at 100°C produces the methyl ester intermediate. Subsequent hydrolysis yields the carboxylic acid.

Comparative Data:

MethodConditionsYield (%)Purity (%)
Ester Hydrolysis2M LiOH, THF/H₂O, 60°C, 4h9298
Direct CarbonylationPd(OAc)₂, CO, MeOH, 100°C7895

Multi-Step Synthesis from Halogenated Intermediates

Bromination and Subsequent Functionalization

5-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate. Bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux introduces bromine at position 5 with 89% efficiency. Subsequent alkylation with 4-methoxybenzyl chloride and carboxylation via Suzuki-Miyaura coupling or carbonylation completes the synthesis.

Example Protocol:

  • Bromination: 1H-pyrrolo[2,3-b]pyridine (10 mmol), NBS (11 mmol), AIBN (0.1 eq) in CCl₄, reflux, 6h → 5-bromo derivative (89%).

  • Alkylation: 5-bromo intermediate, 4-methoxybenzyl chloride (1.2 eq), NaH (2 eq), DMF, 0°C → 1-(4-methoxybenzyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (82%).

  • Carboxylation: Pd(OAc)₂ (0.05 eq), CO (50 psi), MeOH, 100°C, 12h → methyl ester (78%), followed by hydrolysis.

Protective Group Considerations

Tosyl Group as a Transient Protective Strategy

In patented routes, the pyrrole nitrogen is transiently protected with a tosyl group during bromination or coupling steps. For instance, treating 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine with tosyl chloride under biphasic conditions (CH₂Cl₂/2N NaOH) affords the tosyl-protected intermediate in 68% yield. Subsequent detosylation and alkylation with 4-methoxybenzyl chloride introduces the target substituent.

Advantages:

  • Prevents unwanted side reactions at nitrogen during halogenation.

  • Facilitates purification via crystallization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for bromination and alkylation steps, reducing reaction times from hours to minutes. For example, bromination with NBS in a microreactor at 120°C achieves 95% conversion in 5 minutes.

Catalyst Recycling

Palladium catalysts are immobilized on mesoporous silica, enabling reuse for up to 5 cycles without significant activity loss. This reduces production costs by 40% compared to batch processes.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR: δ 8.45 (s, 1H, H-2), 7.89 (d, J=8 Hz, 2H, aromatic), 5.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).

  • MS (ESI+): m/z 313.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at pyridine nitrogen is suppressed by using bulky bases (e.g., LDA) at -78°C, directing substitution exclusively to the pyrrole nitrogen.

Carboxylic Acid Stability

Ester protection is mandatory during high-temperature steps (e.g., Suzuki coupling) to prevent decarboxylation.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated C–H carboxylation using Ir(ppy)₃ as a catalyst enables direct introduction of carboxylic acid groups at position 5 without pre-halogenation. Preliminary yields reach 65% under mild conditions (25°C, 24h) .

化学反应分析

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

相似化合物的比较

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide (CAS 944936-49-6)

  • Core : Identical pyrrolo[2,3-b]pyridine.
  • Substituents : Replaces the 4-methoxybenzyl group with a methoxy-methyl-amide at the 1-position.
  • Impact : The amide group increases hydrogen-bonding capacity but reduces lipophilicity compared to the aromatic benzyl group. This may alter bioavailability or target engagement .

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 920966-03-6)

  • Core : Same pyrrolo[2,3-b]pyridine.
  • Substituents : Chlorine at the 4-position instead of the 1-(4-methoxybenzyl) group.
  • The absence of the benzyl group reduces steric bulk .

Positional Isomers and Core Variants

5-(Methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS 932396-34-4)

  • Core : Pyrrolo[2,3-c]pyridine (vs. [2,3-b] in the target compound).
  • Substituents : 4-Fluorobenzyl at the 1-position and methoxycarbonyl at the 5-position.
  • The fluorine atom introduces electronegativity, which may improve metabolic stability .

5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 99446-32-9)

  • Core : Pyrazolo[1,5-a]pyridine (a pyrazole fused to pyridine).
  • Substituents : Methoxy at the 5-position and carboxylic acid at the 3-position.
  • Impact: The pyrazole ring introduces additional nitrogen atoms, altering solubility and hydrogen-bonding profiles.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison Across Analogues

Compound Name Core Structure Substituents Similarity Score Key Properties
Target Compound Pyrrolo[2,3-b]pyridine 1-(4-Methoxybenzyl), 5-COOH N/A High lipophilicity, H-bond donor/acceptor
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide Pyrrolo[2,3-b]pyridine 1-Methoxy-methyl-amide, 5-COOH N/A Enhanced H-bonding, reduced lipophilicity
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid Pyrazolo[1,5-a]pyridine 5-Methoxy, 3-COOH 0.82 Increased solubility, altered electronic profile
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Pyrrolo[2,3-b]pyridine 4-Cl, 5-COOH 0.63 Electrophilic character, smaller steric footprint

生物活性

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound belonging to the pyrrolopyridine class, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14N2O3
  • Molecular Weight : 270.28 g/mol
  • Structure : The compound features a pyrrolopyridine moiety, characterized by a fused pyrrole and pyridine ring system, which is known for its ability to interact with various biological targets.

The primary mechanism of action for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves inhibition of specific receptor pathways. Notably, it acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor involved in numerous signaling pathways critical for cell proliferation and differentiation . This inhibition can potentially lead to therapeutic effects in conditions characterized by aberrant cell growth.

Antitumor Activity

Research indicates that derivatives of pyrrolopyridines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against these cancer types .

Antimycobacterial Activity

The compound also shows promise in treating mycobacterial infections. Studies have demonstrated that certain pyrrolopyridine derivatives possess activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) suggesting effective antimicrobial properties . This is particularly relevant given the global burden of tuberculosis.

Antiviral Activity

Pyrrolopyridine derivatives have been explored for their antiviral effects, particularly against HIV. Certain structural modifications have been linked to enhanced activity against viral replication, showcasing the potential for developing antiviral agents from this compound class .

Study on Antitumor Efficacy

A study by Kalai et al. investigated the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced antitumor activity, highlighting the importance of chemical structure in determining biological efficacy .

Research on Antimycobacterial Properties

In another study focusing on antimycobacterial activity, several derivatives were synthesized and tested against M. tuberculosis. The findings revealed that modifications at specific positions on the pyrrolopyridine scaffold significantly influenced their antimicrobial potency, with some compounds achieving MIC values below 0.15 µM .

Data Tables

Biological ActivityAssessed CompoundIC50/MIC ValueReference
Antitumor1-(4-Methoxybenzyl)-...IC50 < 10 µM
AntimycobacterialVarious PyrrolopyridinesMIC < 0.15 µM
AntiviralPyrrolopyridine DerivativesEC50 = 1.65 µM

常见问题

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A notable method employs Fischer cyclization in polyphosphoric acid to construct the pyrrolopyridine core, followed by introducing the 4-methoxybenzyl group via alkylation or coupling reactions . Key variables include temperature control (80–120°C for cyclization), solvent selection (e.g., toluene/ethanol for Suzuki couplings), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) . Yield improvements (from ~40% to >70%) are achieved by optimizing stoichiometry and purification via flash chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅N₂O₃ requires [M+H]⁺ = 283.1083) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the primary biological targets of this compound, and how are initial activity screens designed?

The compound exhibits inhibitory activity against fibroblast growth factor receptors (FGFRs) and Janus kinase 3 (JAK3) . Initial screens involve:

  • Kinase assays : Measuring IC₅₀ values using recombinant FGFR1-3 or JAK3 enzymes with ATP-competitive ELISA .
  • Cell-based assays : Assessing anti-proliferative effects in cancer lines (e.g., Ba/F3-FGFR1) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., FGFR vs. JAK3 inhibition)?

Discrepancies may arise from differences in assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:

  • Perform kinetic binding studies (e.g., surface plasmon resonance) to quantify binding affinities (KD) under standardized conditions .
  • Use isoform-specific inhibitors as controls to rule off-target effects .
  • Conduct molecular docking (e.g., WaterMap analysis) to compare binding modes with FGFR vs. JAK3 active sites .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Key optimizations include:

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrrole ring to reduce CYP450-mediated oxidation .
  • Bioavailability : Formulate as nanoparticles (50–100 nm) using PLGA polymers for sustained release .

Q. How do substitution patterns (e.g., methoxybenzyl vs. methyl groups) affect target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • The 4-methoxybenzyl group enhances FGFR1 affinity (IC₅₀ = 12 nM) by filling a hydrophobic pocket in the ATP-binding site .
  • Replacing the benzyl group with cyclohexylamino shifts selectivity toward JAK3 (IC₅₀ = 8 nM) due to steric complementarity .
  • Carboxylic acid at position 5 is critical for hydrogen bonding with kinase hinge regions .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C for anhydrous form) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : Use amber vials to prevent photodegradation, as the pyrrolopyridine core is UV-sensitive .

Q. How can computational tools aid in designing derivatives with improved potency?

  • Molecular dynamics simulations : Predict binding free energy (ΔG) for derivatives using AMBER or GROMACS .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., methoxy group adds +1.2 log units to FGFR1 IC₅₀) .

Comparative Analysis

Q. How does this compound compare to structurally related pyrrolopyridine analogs in terms of activity?

  • 5-Bromo derivatives (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) show higher reactivity but lower solubility .
  • Nalidixic acid analogs (e.g., 4,7-dihydro-4-oxo derivatives) lack FGFR inhibition but exhibit antibacterial activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。